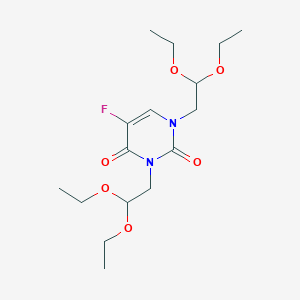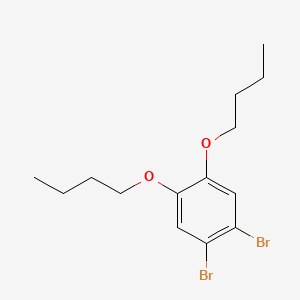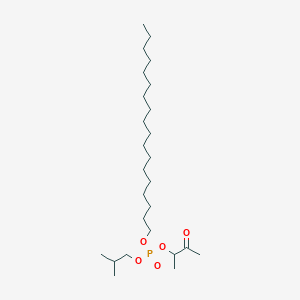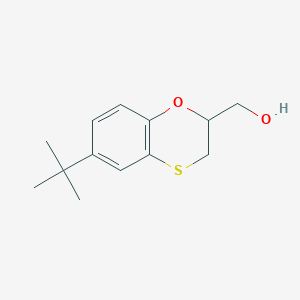
1,12-Diazidododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,12-Diazidododecane is an organic compound with the molecular formula C12H24N6 It is characterized by the presence of two azide groups (-N3) attached to a twelve-carbon alkane chain
Métodos De Preparación
1,12-Diazidododecane can be synthesized through the reaction of 1,12-dibromododecane with sodium azide. The process involves dissolving 1,12-dibromododecane in dimethylformamide (DMF) and adding sodium azide. The mixture is then stirred at 60°C for 16 hours. After the reaction, the product is extracted using diethyl ether and purified by column chromatography on silica gel using petroleum ether as the eluent .
Análisis De Reacciones Químicas
1,12-Diazidododecane undergoes various chemical reactions, primarily due to the presence of the azide groups. Some of the key reactions include:
Substitution Reactions: The azide groups can be substituted with other functional groups under appropriate conditions. For example, the reaction with triphenylphosphine can lead to the formation of iminophosphoranes.
Cycloaddition Reactions: The azide groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include triphenylphosphine, copper catalysts, and reducing agents like LiAlH4. The major products formed from these reactions include triazoles and amines .
Aplicaciones Científicas De Investigación
1,12-Diazidododecane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,12-diazidododecane primarily involves the reactivity of the azide groups. Upon thermal or photochemical activation, the azide groups decompose to form highly reactive nitrene intermediates. These nitrenes can insert into C-H bonds or react with unsaturated systems to form new chemical bonds. This reactivity underlies the compound’s utility in cross-linking and cycloaddition reactions .
Comparación Con Compuestos Similares
1,12-Diazidododecane can be compared with other diazido compounds, such as 1,6-diazidohexane and 1,10-diazidodecane. These compounds share similar reactivity due to the presence of azide groups but differ in the length of the carbon chain. The longer carbon chain in this compound provides greater flexibility and potential for cross-linking applications. Additionally, the compound can be compared with other azide-containing compounds like alkyl azides and aryl azides, which also exhibit high reactivity and are used in various synthetic applications .
Propiedades
Número CAS |
113665-32-0 |
|---|---|
Fórmula molecular |
C12H24N6 |
Peso molecular |
252.36 g/mol |
Nombre IUPAC |
1,12-diazidododecane |
InChI |
InChI=1S/C12H24N6/c13-17-15-11-9-7-5-3-1-2-4-6-8-10-12-16-18-14/h1-12H2 |
Clave InChI |
GWRANYLMPAJNOJ-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCN=[N+]=[N-])CCCCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide](/img/structure/B14317235.png)

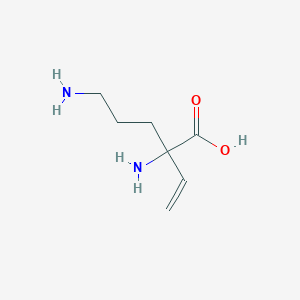

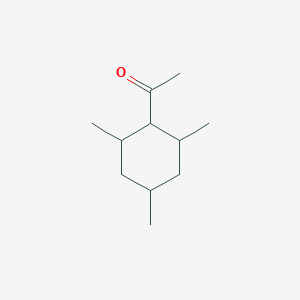

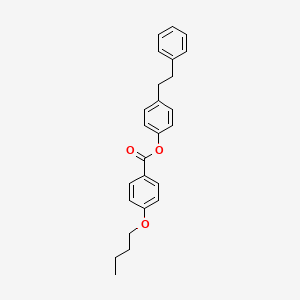

![6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14317275.png)
